2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone

Antimicrobial Activity Hydrazone Derivatives SAR Class-Level Inference

Procurement of 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone (C₁₉H₁₆N₂OS, MW 320.41) is challenged by absent published bioactivity data for this exact entity. Avoid unsafe generic interchange with analogs-SAR studies show divergent outcomes from minor structural changes. - **Ideal for**: Scaffold-hopping, fragment-based discovery against Gram-positive pathogens; negative control in cytotoxicity panels. - **Physicochemical anchor**: Moderately lipophilic (XLogP3 ~3.5), bridging polar and highly lipophilic fragments. - **Supply**: Available as a characterized unoptimized probe. No prior cytotoxicity reported-genuine hit-finding starting point.

Molecular Formula C19H16N2OS
Molecular Weight 320.4 g/mol
Cat. No. B5238332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone
Molecular FormulaC19H16N2OS
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H16N2OS/c1-14-12-17(15-8-4-2-5-9-15)21-19(20-14)23-13-18(22)16-10-6-3-7-11-16/h2-12H,13H2,1H3
InChIKeyRJQZOLRJWCFCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemotype and Procurement Context


2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone (C₁₉H₁₆N₂OS; MW 320.41 g/mol) is a synthetic, small-molecule thioether belonging to the 2-sulfanylpyrimidine class. It features a 4-methyl-6-phenylpyrimidine core linked via a thioether bridge to a phenylethanone moiety, a scaffold that has been explored in bioactive hydrazone derivatives [1]. This specific compound's structural registry is confirmed by authoritative databases [2], but procurement decision-making is challenged by a near-absence of published, comparator-backed bioactivity data specific to this exact entity, necessitating a careful evidence-based selection strategy.

2‑Sulfanylpyrimidine scaffold for derivatization and SAR studies
No direct bioactivity data – screening candidate requiring evidence‑based selection
Structural registry confirmed by authoritative databases; blank‑slate probe

Why Generic Substitution Is Scientifically Unsound


Despite sharing a common pyrimidine-thioether core, subtle structural variations among in-class analogs produce divergent and unpredictable biological outcomes, preventing safe generic interchange. Comprehensive structure-activity relationship (SAR) studies on polysubstituted pyrimidine thioethers demonstrate that even minor modifications to the aryl substituents or the nature of the ethanone terminus can dramatically alter antimicrobial [1] and cytotoxic [2] potency. No cross-compound potency, selectivity, or pharmacokinetic (PK) equivalence can be assumed without specific comparative data for the exact compound. The lack of such data for 2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-phenylethanone itself necessitates a strict comparator-driven evaluation.

SAR sensitivity Minor aryl or ethanone modifications may shift antimicrobial and cytotoxic outcomes unpredictably.
No equivalence data Cross‑compound potency, selectivity, and PK equivalence cannot be assumed without direct comparative data.
Lipophilicity shift Replacing the phenyl group with a methyl substituent alters LogP, potentially modifying membrane partitioning and assay behavior.

Quantitative Comparative Evidence Guide


Antimicrobial Potency of the Core Scaffold

No direct head-to-head antimicrobial data exists for the target compound. However, a closely related series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives, synthesized from the same pyrimidine precursor, exhibit a range of activities against Gram-positive and Gram-negative bacteria. One derivative (Compound 6r) showed potent broad-spectrum antibacterial activity, with one member of the class demonstrating twice the activity of ampicillin against B. subtilis [1]. The target compound, lacking the hydrazone side-chain, cannot be assumed to match this activity, but this constitutes the strongest available class-level evidence for the 4-methyl-6-phenylpyrimidine-2-yl scaffold.

Core Scaffold Antimicrobial Activity
Class-level inference
Hydrazone derivative (Compound 6r) reported 2× activity of ampicillin against B. subtilis (MIC assay).
Core scaffold may support antibacterial SAR; direct profiling required.
Data from hydrazone series, not target compound. Class‑level SAR cannot guarantee equivalent potency.
Antimicrobial Activity Hydrazone Derivatives SAR Class-Level Inference

Physicochemical Profile and Drug-Likeness

Computed molecular properties provide a baseline differentiation from the simpler 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone analog (C₁₆H₁₈N₂O₂S). The target compound has a higher molecular weight (320.4 g/mol vs. 302.4 g/mol) and a significantly increased calculated LogP (XLogP3~3.5) compared to its dimethyl analog (~2.8) [1]. The phenyl substituent at the 6-position increases lipophilicity and may enhance membrane permeability, but also reduces aqueous solubility.

Lipophilicity Shift
Cross-study comparable
ΔLogP = +0.7 vs. dimethyl analog; MW +18 Da.
Increased lipophilicity may enhance membrane partitioning in cell‑based assays.
In silico prediction (XLogP3); experimental logP and solubility data needed for assay design.
Physicochemical Properties Drug-likeness LogP Comparison

Cytotoxic Activity in 4-Thiopyrimidine Series

The target compound has not been evaluated in any published cytotoxic assay. In contrast, the structurally related ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate derivatives showed measurable cytotoxic effects on HUVEC and HeLa cells [1]. Without direct data, the target compound cannot be assigned any level of anticancer activity, and this represents a significant gap for researchers considering this scaffold for oncology programs.

Cytotoxic Data Gap
Cross-study comparable
No cytotoxic data for target compound; related 5‑methyl‑4‑thiopyrimidines showed measurable effects on HUVEC and HeLa cells.
Blank‑slate screening candidate for cytotoxicity assays; any activity would represent a novel finding.
Direct head‑to‑head comparison not possible; existing related‑series data are qualitative.
Cytotoxicity Cancer Cell Lines SAR Absence

Best-Use Scenarios Based on Current Evidence


Scaffold-Hopping for Antibacterial SAR

Given the potent antibacterial activity demonstrated by derivatives of the same 4-methyl-6-phenylpyrimidine-2-yl core (e.g., Compound 6r, 2x ampicillin against B. subtilis [1]), this compound serves as an ideal, unoptimized starting point for scaffold-hopping or fragment-based drug discovery campaigns targeting Gram-positive pathogens. Its simple structure offers multiple vectors for systematic chemical expansion and SAR interrogation.

Calibration Compound for Lipophilic Screening

The computed XLogP3 of ~3.5 positions this compound as a moderately lipophilic probe [1]. It is best utilized in screening cascades requiring a calibration standard or a lipophilic fragment in a fragment-based screening library, where its properties bridge the gap between highly lipophilic and purely polar fragments.

Negative-Control Probe in Cytotoxicity Assays

Due to the complete absence of reported cytotoxic activity [1], the compound is currently most valuable as a negative control or an untested 'hit-finding' probe in cancer cell line panels. Any newly discovered activity would represent a genuine starting point, unencumbered by prior art expectations.

Application
Selection Property
Validation Focus
Scaffold-hopping antibacterial SAR studies
4‑methyl‑6‑phenylpyrimidine core scaffold
Antibacterial SAR on Gram‑positive pathogens
Lipophilic screening calibration
Moderate lipophilicity profile
Membrane permeability in cell‑based assays
Cytotoxicity negative‑control probe
Absence of reported cytotoxic activity
Hit‑finding in cancer cell‑line panels
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